molecular formula C9H8BrFS B13921886 (4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane

(4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane

Cat. No.: B13921886
M. Wt: 247.13 g/mol
InChI Key: DMHVMHWZXJSLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane is an organic compound with the molecular formula C9H8BrFS It is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopropyl group attached to a phenyl ring through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane typically involves the reaction of 4-bromo-3-fluorophenyl thiol with cyclopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group with the cyclopropyl halide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alkoxides, sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated products

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

(4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-fluorophenyl)(methyl)sulfane
  • (4-Bromo-3-fluorophenyl)(propyl)sulfane
  • (4-Bromo-3-fluorophenyl)(ethyl)sulfane

Uniqueness

(4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs with linear alkyl groups. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8BrFS

Molecular Weight

247.13 g/mol

IUPAC Name

1-bromo-4-cyclopropylsulfanyl-2-fluorobenzene

InChI

InChI=1S/C9H8BrFS/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2H2

InChI Key

DMHVMHWZXJSLQX-UHFFFAOYSA-N

Canonical SMILES

C1CC1SC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.